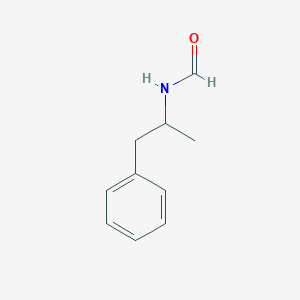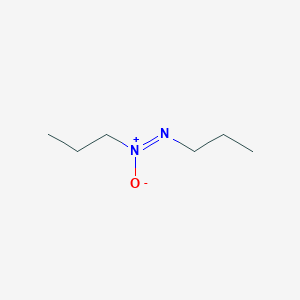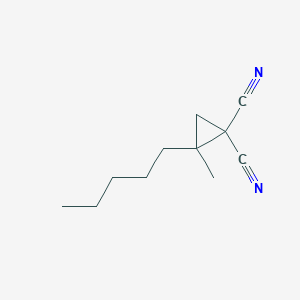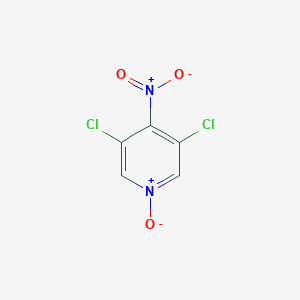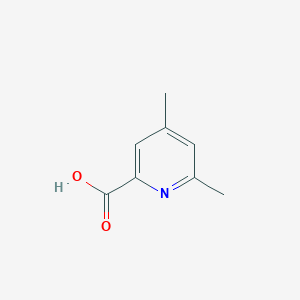
4,6-Dimethylpicolinic acid
Vue d'ensemble
Description
4,6-Dimethylpicolinic acid is a compound with the CAS Number: 18088-10-3 and a molecular weight of 151.16 . It has the IUPAC name 4,6-dimethyl-2-pyridinecarboxylic acid . It is a solid substance that is stored at room temperature .
Molecular Structure Analysis
The InChI code for 4,6-Dimethylpicolinic acid is 1S/C8H9NO2/c1-5-3-6(2)9-7(4-5)8(10)11/h3-4H,1-2H3,(H,10,11) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 4,6-Dimethylpicolinic acid are not available, it’s important to note that any chemical reaction chosen for analysis must be fast, complete, and specific .Physical And Chemical Properties Analysis
4,6-Dimethylpicolinic acid is a solid substance that is stored at room temperature . Its molecular weight is 151.16 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Anticancer Activities
One of the significant applications of picolinic acid derivatives, which includes 4,6-Dimethylpicolinic acid, is in the field of cancer research . Researchers have been exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells . The study involved the synthesis of fifteen rhenium (I) tricarbonyl complexes of the form fac - [Re ( N,O’ ) (CO) 3 (X)], where N,O’ -bidentate ligand = 2-picolinic acid (Pico); 3,5-difluoropyridine-2-carboxylic acid (Dfpc); 3-trifluoromethyl-pyridine-2-carboxylic acid (Tfpc) and X = H 2 O; pyrazole (Pz); pyridine (Py); imidazole (Im); and methanol (CH 3 OH) . The in vitro biological screening on Vero (healthy mammalian), HeLa (cervical carcinoma) and A549 (lung cancer) cells revealed one toxic complex, fac- [Re (Pico) (CO) 3 (H 2 O)], with respective LC 50 values of 9.0 ± 0.9, 15.8 ± 4.9 (SI = 0.570) and 20.9 ± 0.8 (SI = 0.430) μg/mL .
Chemical Synthesis
4,6-Dimethylpicolinic acid is also used in chemical synthesis . It’s a valuable compound in the production of other chemicals, and it’s often used in laboratories and industries for various chemical reactions .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is structurally similar to picolinic acid, which is known to bind to zinc finger proteins (zfps) and disrupt their function .
Mode of Action
Picolinic acid, a structurally similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, inhibiting function . It’s plausible that 4,6-Dimethylpicolinic acid might have a similar mode of action.
Biochemical Pathways
Picolinic acid, a related compound, plays a key role in zinc transport . Zinc is a crucial element in various biochemical pathways, including those involved in immune response and cellular homeostasis .
Result of Action
Picolinic acid has been shown to have antiviral properties in vitro and in vivo . It’s plausible that 4,6-Dimethylpicolinic acid might have similar effects.
Propriétés
IUPAC Name |
4,6-dimethylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-6(2)9-7(4-5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOKWPWMTZHTPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351210 | |
| Record name | 4,6-Dimethylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylpicolinic acid | |
CAS RN |
18088-10-3 | |
| Record name | 4,6-Dimethylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





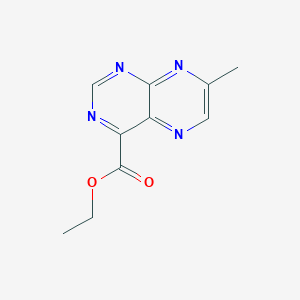
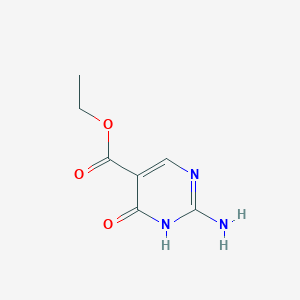
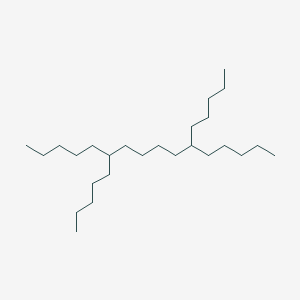
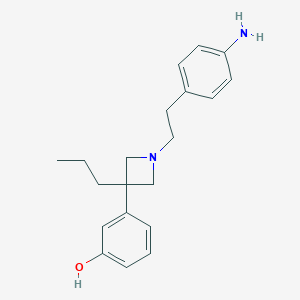
![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)
